2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
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Description
2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
Research on quinoline derivatives has demonstrated their potential as antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown significant activity against Gram-positive bacteria, indicating the utility of these compounds in developing new antimicrobial treatments (Biointerface Research in Applied Chemistry, 2019).
Anticancer Activity
Several studies have focused on the anticancer properties of sulfonamide derivatives. N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been evaluated for their anticancer activity on various human tumor cell lines, revealing that certain compounds exhibit potent anticancer activity, suggesting their potential use in cancer therapy (International Journal of Molecular Sciences, 2018).
Pro-apoptotic Effects
Research into sulfonamide derivatives has also uncovered their pro-apoptotic effects on cancer cells, with some compounds showing the ability to induce caspase activity and cell cycle arrest, highlighting a possible mechanism for their anticancer effects (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).
Radioprotective Agents
The utility of sulfonamide derivatives in radioprotection has been explored, with certain compounds showing radioprotective activity in vivo against γ-irradiation, suggesting their potential application in protecting against radiation-induced damage (Arzneimittel-Forschung (Drug Research), 2008).
Synthetic Applications
Sulfonamide compounds have been extensively used in synthetic chemistry, with their role as intermediates in the synthesis of various heterocyclic systems being of particular interest. The ability to undergo various reactions makes them valuable tools in the development of new synthetic methodologies (ChemInform, 2002).
Properties
IUPAC Name |
2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-6-9-18(14(2)11-13)26(23,24)19-16-8-7-15-5-4-10-20(17(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILZCKQRPLOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.